REACTION_CXSMILES
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[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])=[CH:10][CH:11]=1
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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NCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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25 mL
|
Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The volume of solvent was reduced to a third by evaporation
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Type
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ADDITION
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Details
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The residue poured onto ice (500 g)
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate (3×200 ml)
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Type
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CUSTOM
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Details
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the extracts dried
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
|
NCC1=CC=C(C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |